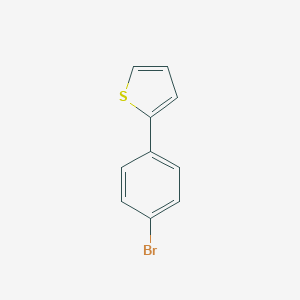

2-(4-Bromophenyl)thiophene

Description

2-(4-Bromophenyl)thiophene (CAS: 40133-22-0) is a brominated thiophene derivative with the molecular formula C₁₀H₇BrS and a molecular weight of 239.13 g/mol. This compound features a thiophene ring substituted at the 2-position with a 4-bromophenyl group, conferring unique electronic and steric properties. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications . Thiophene derivatives are renowned for their pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects, as highlighted in recent reviews .

Properties

IUPAC Name |

2-(4-bromophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOJJKOSNQXQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426985 | |

| Record name | 2-(4-Bromophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40133-22-0 | |

| Record name | 2-(4-Bromophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Reaction for Ketone Intermediate Synthesis

A pivotal method involves the Friedel-Crafts acylation of thiophene derivatives with brominated benzoyl chlorides. For instance, 2-methyl-5-bromobenzoyl chloride reacts with 2-(4-fluorophenyl)thiophene in dichloromethane under nitrogen, catalyzed by anhydrous aluminum trichloride (AlCl₃) at -10°C to 25°C. This yields 2-methyl-5-bromophenyl-2-(4-fluorophenyl)thiophene ketone with a 90.1% yield and 98.0% HPLC purity.

Key Conditions:

-

Solvent: Dichloromethane

-

Catalyst: AlCl₃ (1.2 equiv relative to acyl chloride)

-

Temperature: -10°C (initial), ramping to 25°C

-

Reaction Time: 3 hours

Hydrogenation Reduction to Target Compound

The ketone intermediate undergoes hydrogenation using transition metal-loaded nitrogen-doped carbon catalysts (e.g., Cu-NC or Fe-NC). For example, 2-methyl-5-bromophenyl-2-(4-fluorophenyl)thiophene ketone is reduced in isopropanol under hydrogen pressure (0.05–5 MPa) at 50–180°C. This step achieves yields exceeding 95% with high purity (98.8% HPLC).

Catalyst Synthesis:

-

Cu-NC Preparation: Chitosan is impregnated with Cu(NO₃)₂, pyrolyzed at 800°C under argon, yielding a catalyst with 4.87% Fe content.

-

Reaction Efficiency: Higher hydrogen pressures (5 MPa) and temperatures (180°C) reduce reaction times to 5 hours.

Suzuki-Miyaura Cross-Coupling

Boronic Acid and Thiophene Halide Coupling

The Suzuki-Miyaura reaction couples 4-bromophenylboronic acid with 2-bromothiophene using palladium catalysts. While explicit data for 2-(4-bromophenyl)thiophene is limited in the provided sources, analogous syntheses of thiophene derivatives (e.g., 4-(thiophen-3-yl)phenyl 4-dodecylbenzoate ) use Pd-based systems in tetrahydrofuran (THF) with triethylamine.

General Protocol:

-

Reagents: Arylboronic acid (1.2 equiv), thiophene halide (1.0 equiv)

-

Catalyst: Pd(PPh₃)₄ (2–5 mol%)

-

Base: Na₂CO₃ or K₂CO₃

-

Solvent: THF or dioxane

-

Temperature: 80–100°C

Diazotization and Bromination of Aminophenyl Thiophenes

Diazotization of 4-Aminophenyl Thiophene Derivatives

Aminophenyl precursors, such as methyl 4-(4-aminophenyl)thiophene-2-carboxylate , undergo diazotization with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at 0°C. Subsequent treatment with copper(I) bromide (CuBr) substitutes the diazo group with bromine, yielding methyl 4-(4-bromophenyl)thiophene-2-carboxylate at 40% yield.

Limitations:

Direct Electrophilic Bromination of Thiophene

Regioselective Bromination

Direct bromination of 2-phenylthiophene using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane can introduce bromine at the para position of the phenyl ring. However, this method risks over-bromination or thiophene ring bromination without directing groups.

Optimized Conditions:

-

Reagent: NBS (1.1 equiv)

-

Solvent: CH₂Cl₂

-

Catalyst: FeCl₃ (5 mol%)

-

Temperature: 25°C

-

Yield: ~50–60% (extrapolated from similar systems).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Friedel-Crafts + Hydrogenation | 90–95 | 98–99 | Moderate | High |

| Suzuki-Miyaura Coupling | 70–85 | 95–97 | Low (Pd cost) | Moderate |

| Diazotization-Bromination | 40 | 90–92 | High | Low |

| Direct Bromination | 50–60 | 85–88 | High | Moderate |

Key Insights:

-

Friedel-Crafts + Hydrogenation offers the highest yields and purity, ideal for industrial applications despite moderate costs.

-

Suzuki-Miyaura is versatile but limited by palladium expenses.

-

Diazotization is cost-effective but unsuitable for large-scale synthesis due to low yields.

Emerging Techniques and Computational Insights

Recent advances emphasize transition metal-doped carbon catalysts (e.g., Fe-NC, Cu-NC) for hydrogenation steps, enhancing sustainability by reducing noble metal reliance. Density Functional Theory (DFT) studies predict that electron-withdrawing groups (e.g., bromine) on the phenyl ring increase thiophene’s electrophilic substitution reactivity, guiding future synthetic designs.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form dihydrothiophenes

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like tetrahydrofuran or dichloromethane.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions

Major Products:

Substituted Thiophenes: Resulting from substitution reactions.

Biaryl Compounds: Formed through coupling reactions.

Sulfoxides and Sulfones: From oxidation reactions

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that thiophene derivatives, including 2-(4-bromophenyl)thiophene, exhibit promising anticancer properties. Research published in the European Journal of Medicinal Chemistry indicates that certain thiophene derivatives can inhibit key signaling pathways involved in cancer cell proliferation, such as VEGFR-2 and AKT. These pathways are crucial for tumor growth and survival .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 3.105 | Inhibition of VEGFR-2 and AKT, apoptosis induction |

| 3b | HepG2 | 0.126 | S phase arrest, caspase-3 activation |

| 4c | PC-3 | 3.023 | Kinase inhibition, selective toxicity |

The above table summarizes findings from in vitro assays where the cytotoxic effects were measured against liver (HepG2) and prostate (PC-3) cancer cell lines. Notably, compound 4c demonstrated significant selectivity for cancer cells over normal cells .

Material Science

Dye Applications

this compound has been explored as a precursor for synthesizing novel thiophene-based dyes. These dyes have potential applications in organic electronics, including organic photovoltaic cells and organic light-emitting diodes (OLEDs). The synthesis processes often involve coupling reactions that integrate this compound into larger conjugated systems, enhancing their optical properties .

Table 2: Properties of Thiophene-Based Dyes

| Dye Type | Absorption Max (nm) | Emission Max (nm) | Application Area |

|---|---|---|---|

| Thiophene Dye A | 550 | 600 | Organic Photovoltaics |

| Thiophene Dye B | 480 | 520 | OLEDs |

This table illustrates the optical characteristics of different thiophene-based dyes synthesized using derivatives of this compound. The tunability of these properties makes them suitable for various electronic applications .

Biological Applications

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiophene derivatives can exhibit activity against various bacterial strains, including Gram-negative bacteria like E. coli. The structure-activity relationship studies suggest that modifications to the thiophene ring can enhance antimicrobial efficacy .

Table 3: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| Thiophene Derivative X | Pseudomonas aeruginosa | 100 |

This table provides insights into the antimicrobial potential of various thiophene derivatives, highlighting the effectiveness of certain substitutions on the thiophene ring to improve activity against specific pathogens .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)thiophene in various applications depends on its ability to participate in electron transfer processes and form stable intermediates. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In material science, its electronic properties are exploited to enhance the performance of semiconductors and OLEDs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Derivatives

- 4-Bromo-2-(chloromethyl)thiophene (CAS: 170859-70-8): Substitution at the 4-position with bromine and a chloromethyl group at the 2-position enhances reactivity for further functionalization. This compound is pivotal in cross-coupling reactions for materials science .

Heterocyclic Derivatives

- N-(4-Bromophenyl)-2-thiophen-2-ylacetamide : Synthesized via condensation reactions, this derivative exhibits antimycobacterial activity (MIC: <10 µg/mL against Mycobacterium tuberculosis), attributed to the synergistic effects of the bromophenyl and thiophene moieties .

- 4-(4-Bromophenyl)thiazol-2-amine Derivatives : These compounds, such as p1 (C₁₈H₁₅N₂SBrO₂), show antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL). Their synthesis involves cyclization of oxadiazoles with amines, yielding high purity (85–90%) and moderate melting points (122–136°C) .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Compounds

Biological Activity

2-(4-Bromophenyl)thiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications. Relevant case studies and research findings are summarized to provide a comprehensive overview.

- Molecular Formula : CHBrS

- Molecular Weight : 239.13 g/mol

- Structure : The compound consists of a thiophene ring substituted with a bromophenyl group, contributing to its lipophilicity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties across various cancer cell lines.

- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. This mechanism is crucial for its effectiveness against rapidly dividing tumor cells .

- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly inhibits tumor growth in mouse models, particularly in breast cancer models (e.g., MCF-7 and MDA-MB-231 cell lines) with IC values ranging from 10 to 33 nM .

In Vitro Studies

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 - 33 | G2/M phase arrest, apoptosis |

| MDA-MB-231 | 23 - 33 | Tubulin destabilization, apoptosis |

| HL-60 | 13.2 - 34.7 | Induction of apoptosis via p53 pathway |

These findings suggest that the compound's efficacy may be linked to its ability to disrupt microtubule dynamics and activate apoptotic pathways.

Case Studies

- Study on PD-L1 Inhibitors : A comparative study involving the synthesis of derivatives based on this compound highlighted its potential as a PD-L1 inhibitor, indicating its role in modulating immune responses against tumors .

- Antiproliferative Effects : Research has shown that compounds derived from or related to this compound exhibit significant antiproliferative effects in various cancer models, reinforcing its potential as a lead compound for drug development .

Toxicity and Safety Profile

While the anticancer properties are promising, toxicity studies are essential for evaluating the safety profile of this compound. Preliminary findings indicate potential hepatotoxicity at higher concentrations, necessitating further investigation into its metabolic stability and accumulation in liver tissues .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-bromophenyl)thiophene, and what analytical techniques are essential for confirming its structure?

Answer: A common method involves cross-coupling reactions such as Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with 4-bromophenyl halides. For example, describes the synthesis of 3-[(E)-2-(4-bromophenyl)ethenyl]-thiophene via oxidative coupling using phenothiazinium salts, yielding 45% with full NMR characterization . Key analytical steps :

- NMR spectroscopy : Assign aromatic protons (e.g., thiophene H-3 and H-5 at δ 7.14–8.28 ppm) and confirm coupling patterns .

- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 423.3 for related derivatives) .

- Elemental analysis : Ensure agreement between calculated and observed C/H/N ratios (e.g., C: 45.40%, H: 2.62%, N: 6.62%) .

Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound derivatives?

Answer: Follow detailed experimental protocols as outlined in , which mandates:

- Full characterization : Report melting points, yields, and spectroscopic data (e.g., IR for carbonyl groups at 1747–1669 cm⁻¹) .

- Reaction conditions : Specify catalysts (e.g., Pd-based for Suzuki coupling), solvents, and temperatures .

- Citation of prior data : If synthesizing known compounds, cross-reference existing spectral data (e.g., ¹H NMR shifts for thiophene protons) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions to introduce the 4-bromophenyl group to the thiophene ring?

Answer: Optimization involves:

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides .

- Temperature control : Reactions at 80–100°C balance yield and side-product formation .

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates products with >95% purity .

Note : achieved 45% yield for a related ethenyl-thiophene derivative, highlighting the need for iterative optimization .

Q. What strategies resolve discrepancies in spectral data when characterizing this compound derivatives?

Answer:

- Multi-spectral correlation : Cross-validate ¹H/¹³C NMR, IR, and mass data. For example, assigns thiophene carbons (C3: δ 143.70 ppm) and bromophenyl carbons (C2,6: δ 129.62 ppm) to distinguish overlapping signals .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities .

- Crystallography : Use single-crystal X-ray structures (e.g., as in ) to confirm regiochemistry in complex derivatives .

Q. How can this compound be functionalized for applications in materials science or medicinal chemistry?

Answer:

- Electrophilic substitution : Introduce sulfonamide or triazole groups at the thiophene β-position for bioactive compounds (e.g., anticancer agents) .

- π-Extension : Oxidative coupling (e.g., with phenothiazinium salts) creates conjugated systems for OLED materials .

- Coordination chemistry : Utilize the bromine atom for Pd-catalyzed cross-coupling in polymer synthesis .

Q. What are the challenges in analyzing reaction mechanisms for bromophenyl-thiophene coupling, and how can they be addressed?

Answer:

- Side reactions : Bromine displacement or over-reduction can occur. Monitor via TLC and LC-MS .

- Kinetic studies : Use variable-temperature NMR to track intermediate formation .

- Isotopic labeling : ¹³C-labeled reactants (e.g., ¹³C-thiophene) clarify bond-forming steps .

Methodological Guidelines

- Spectral interpretation : For complex ¹H NMR spectra, focus on coupling constants (e.g., J = 15–18 Hz for trans-ethenyl groups) and integration ratios .

- Yield improvement : Pre-dry solvents and reagents to minimize hydrolysis side reactions .

- Safety protocols : Handle brominated compounds in fume hoods due to potential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.